2-Ethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide
CAS No.: 1421515-35-6
Cat. No.: VC7172174
Molecular Formula: C12H24N2O3
Molecular Weight: 244.335
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421515-35-6 |
|---|---|
| Molecular Formula | C12H24N2O3 |
| Molecular Weight | 244.335 |
| IUPAC Name | 2-ethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide |
| Standard InChI | InChI=1S/C12H24N2O3/c1-3-17-10-12(15)13-11-4-6-14(7-5-11)8-9-16-2/h11H,3-10H2,1-2H3,(H,13,15) |
| Standard InChI Key | CQBXKNOFPINTEA-UHFFFAOYSA-N |
| SMILES | CCOCC(=O)NC1CCN(CC1)CCOC |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for the compound is 2-ethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide. Its molecular formula is C₁₂H₂₃N₂O₃, calculated based on its structural components:
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Piperidine ring: A six-membered amine ring (C₅H₁₁N).
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2-Methoxyethyl substituent: Attached to the piperidine nitrogen (C₃H₇O).
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Ethoxyacetamide group: A two-carbon ethoxy chain (C₂H₅O) linked to an acetamide (C₂H₄NO) .
Structural Features
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Piperidine Core: The piperidine ring provides a rigid scaffold common in bioactive molecules, influencing conformational stability and receptor interactions.
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Methoxyethyl Side Chain: The 2-methoxyethyl group enhances solubility due to its ether oxygen, potentially improving bioavailability.
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Ethoxyacetamide Moiety: The ethoxy group introduces steric bulk and moderate polarity, which may affect binding affinity in biological systems .
Synthetic Pathways and Optimization
General Synthesis Strategy
The compound can be synthesized through a multi-step process involving:
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Piperidine Functionalization:
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Reaction Conditions:
Challenges and Solutions
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Steric Hindrance: The 2-methoxyethyl group may impede acylation. Solutions include using excess acylating agent or prolonged reaction times.
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
Physicochemical Properties
Calculated and Experimental Data
Spectroscopic Characterization
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¹H NMR (CDCl₃):
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δ 1.25 ppm (t, 3H, -OCH₂CH₃), δ 3.35 ppm (s, 3H, -OCH₃), δ 3.60–3.75 ppm (m, 6H, piperidine and -OCH₂-).
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IR (KBr):
Applications and Future Directions
Therapeutic Applications
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Peripheral Analgesia: Potential use in inflammatory pain management without CNS effects.
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Gastrointestinal Disorders: Similar to loperamide, but with optimized solubility .
Industrial and Research Applications
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